![molecular formula C17H26N2O2S B2446549 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2034359-20-9](/img/structure/B2446549.png)
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
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Description
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C17H26N2O2S and its molecular weight is 322.47. The purity is usually 95%.
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Scientific Research Applications
Azetidin-2-ones and Their Derivatives
Azetidin-2-ones, a core structure related to the chemical , have been the focus of significant scientific research due to their antimitotic properties and potential as antitumor agents. Studies have shown that variations in the substituents on the azetidin-2-one core can influence their biological activity, with some derivatives displaying potent antiproliferative effects against cancer cell lines. For example, research by Twamley et al. (2020) explored the structures of antimitotic compounds based on the azetidin-2-one core, suggesting their relevance in developing new cancer therapies (Twamley, O’Boyle, & Meegan, 2020).
Catalytic Asymmetric Addition
The compound is also structurally related to molecules used in catalytic asymmetric synthesis. For instance, enantiopure azetidin-2-yl derivatives have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates the compound's potential relevance in synthetic organic chemistry for the development of chiral molecules, which are crucial in pharmaceuticals and materials science (Wang et al., 2008).
Tubulin-Targeting Antitumor Agents
Another significant application area is in the development of tubulin-targeting antitumor agents. Derivatives of azetidin-2-ones have been investigated for their ability to disrupt tubulin polymerization, a crucial process in cell division, making them potent antitumor agents. These studies underscore the potential therapeutic applications of the compound for cancer treatment (Greene et al., 2016).
Photolysis Studies
Photolysis studies of azetidin-2-one derivatives offer insights into their chemical behavior under light exposure, which is relevant for understanding their stability and reactivity. Such studies are critical for designing compounds with desired properties for various applications, including as photo-responsive materials or in photodynamic therapy (Sakamoto et al., 1988).
properties
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-13-7-10-22-16(13)3-4-17(20)19-11-14(12-19)18-8-5-15(21-2)6-9-18/h7,10,14-15H,3-6,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLCNKAPENMVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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